N'-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Description
N’-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexene ring, a piperidine ring, and a sulfonyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-16-7-9-19(10-8-16)27(25,26)23-13-11-18(12-14-23)20(24)22-21-15-17-5-3-2-4-6-17/h2-3,7-10,15,17-18H,4-6,11-14H2,1H3,(H,22,24)/b21-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPVIIZLHMWVOJ-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3CCC=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3CCC=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide typically involves multiple steps, starting with the preparation of the cyclohexene and piperidine precursors. The reaction conditions often include the use of solvents such as N,N-dimethylformamide and acetonitrile, and catalysts like benzyltriethylammonium chloride and potassium carbonate . The reaction mixture is heated to around 90°C for a specified duration to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles can replace specific atoms or groups in the compound, facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could result in a more reduced form. Substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
N’-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in the study of biological pathways and interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-[(p-Toluenesulfonyl)imino]phenyliodinane: This compound shares a similar sulfonyl group and has applications in organic synthesis.
Methyl cyclohex-3-ene-1-carboxylate: Another compound with a cyclohexene ring, used in various chemical reactions.
Pyridinium salts: These compounds have diverse applications in natural products and pharmaceuticals.
Uniqueness
N’-[(E)-cyclohex-3-en-1-ylmethylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide is unique due to its combination of a cyclohexene ring, a piperidine ring, and a sulfonyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
